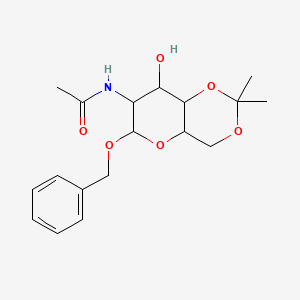

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside

Description

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside is a significant compound in the biomedical domain. It integrates benzyl, acetamido, and galactopyranoside, making it a pivotal tool in the synthetic fabrication of glycosylated pharmaceuticals. This compound is widely used in lectin binding investigations, exploring protein’s sugar binding capacity, and delving into the intricate interplay of carbohydrates in medicinal targeting and therapeutic strategies.

Properties

IUPAC Name |

N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-11(20)19-14-15(21)16-13(10-23-18(2,3)25-16)24-17(14)22-9-12-7-5-4-6-8-12/h4-8,13-17,21H,9-10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFJZZWRXVVKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like pyridine and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

Synthesis and Structural Characteristics

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside is synthesized through specific glycosylation reactions that involve protecting groups to stabilize the sugar moiety during chemical transformations. The compound is characterized by its isopropylidene protection on the 4 and 6 hydroxyl groups of the D-galactopyranoside structure, which enhances its stability and solubility in organic solvents.

Inhibition of O-Glycosylation

One of the primary applications of this compound is as an inhibitor of O-glycosylation processes. Studies have shown that it acts as a competitive inhibitor of β1,3-galactosyltransferase, which is crucial for the extension of O-glycan chains on glycoproteins. This inhibition can significantly affect mucin biosynthesis, which has implications in cancer research, particularly breast cancer where MUC1 expression is suppressed in cell lines treated with this compound .

Impact on Viral Replication

Research indicates that this compound can influence human immunodeficiency virus (HIV) replication. It has been observed to increase viral outgrowth efficacy in vitro by altering O-glycosylation patterns on viral proteins. This effect suggests potential applications in understanding HIV pathogenesis and developing therapeutic strategies against viral infections .

Cancer Research

The compound's ability to inhibit mucin biosynthesis has led to investigations into its role as a therapeutic agent in cancer treatment. By suppressing MUC1 expression, it may contribute to reduced tumor progression and metastasis in certain types of cancers, making it a candidate for further research in oncology .

Glycosylation Studies

This compound serves as a valuable tool in glycosylation studies, particularly for synthesizing complex oligosaccharides and studying their biological functions. Its use in synthesizing trisaccharides related to specific glycan structures has been documented, showcasing its importance in carbohydrate chemistry .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside involves its role as an inhibitor of O-linked glycosylation in various cell lines. It also inhibits 2,3 (O)-sialyltransferase and disrupts glycoprotein targeting in HT-29 cells. The compound acts by binding to specific molecular targets, thereby interfering with the normal glycosylation processes and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Benzyl-2-acetamido-2-deoxy-α-D-galactopyranoside: Used as an inhibitor of O-linked glycosylation in various cell lines.

Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Another glycosylation inhibitor with similar applications.

Uniqueness

Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in the synthesis of glycosylated pharmaceuticals and the study of protein-carbohydrate interactions. Its ability to inhibit specific glycosylation pathways makes it a valuable tool in both research and industrial settings.

Biological Activity

Benzyl 2-acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside (commonly referred to as BAGN) is a compound of significant interest in biochemical research due to its various biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₅NO₆

- Molecular Weight : 351.39 g/mol

- CAS Number : 50605-12-4

BAGN exhibits its biological activity primarily through the inhibition of glycosylation processes. It acts as a competitive inhibitor of β-galactosyltransferase, which is crucial for O-glycan chain extension. This inhibition impacts various cellular processes, including:

- Inhibition of Mucin Synthesis : BAGN has been shown to inhibit mucin biosynthesis in different cell lines, which can affect the secretion of glycoproteins and overall cellular interactions .

- Modulation of Viral Replication : Research indicates that BAGN can enhance viral outgrowth in vitro by altering O-glycosylation patterns, which subsequently affects HIV replication dynamics .

Biological Activities

- Inhibition of Glycosylation :

- Impact on Viral Infectivity :

- Cell Viability and Activation :

Case Study 1: Inhibition of Mucin Synthesis

In a controlled laboratory setting, researchers treated HT-29 cells with varying concentrations of BAGN to assess its impact on mucin synthesis. The results demonstrated a dose-dependent inhibition of mucin production, confirming the compound's role as an effective inhibitor of glycosylation processes.

| Concentration (mM) | Mucin Production (% Inhibition) |

|---|---|

| 0 | 0 |

| 1 | 25 |

| 2 | 50 |

| 5 | 75 |

Case Study 2: Effects on HIV Replication

A study investigated the effects of BAGN on HIV replication in vitro using PHA-blasts from HIV-negative donors. Cells were treated with BAGN prior to exposure to viral stocks. The findings indicated that pre-treatment with BAGN significantly increased HIV replication rates compared to untreated controls.

| Treatment | Viral Load (copies/mL) |

|---|---|

| Untreated | 1000 |

| BAGN (2 mM) | 5000 |

Q & A

Q. What are the standard synthetic routes for preparing Benzyl 2-Acetamido-2-deoxy-4,6-O-isopropylidene-D-galactopyranoside?

The compound is typically synthesized via selective protection of the 4,6-hydroxyl groups using 2,2-dimethoxypropane under acidic conditions (e.g., p-toluenesulfonic acid in anhydrous DMF), followed by benzylation and acetylation steps. Evidence from analogous glucopyranosides shows that the isopropylidene group stabilizes the pyranose ring, enabling regioselective modifications at other positions . For example, methylation of intermediates can be achieved using methyl iodide and silver oxide in DMF .

Q. How is this compound characterized, and what key physical properties should researchers monitor?

Critical characterization methods include:

- Melting Point : Reported as 173.5–175.5°C for the isopropylidene-protected derivative (cf. benzylidene analogs, which decompose at higher temperatures, e.g., 256–261°C) .

- NMR Spectroscopy : H and C NMR are used to confirm stereochemistry and protecting group integrity. For instance, the anomeric proton (H-1) typically appears as a doublet at δ ~4.95 ppm ( = 4.5 Hz) in α-D-configured derivatives .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHNO, MW 351.39) .

Q. What solvents and conditions are optimal for its purification?

Purification often involves column chromatography using chloroform/acetone (11.5:1 v/v) or ethyl acetate/hexane gradients. Crystallization from ether or chloroform/ether mixtures yields high-purity crystalline solids .

Advanced Research Questions

Q. How does the 4,6-O-isopropylidene group influence glycosylation reactivity compared to benzylidene or benzyl protections?

The isopropylidene group offers steric hindrance and stability under acidic conditions, making it suitable for sequential deprotection strategies. Unlike benzylidene groups (which require harsh acidic hydrolysis), isopropylidene can be selectively removed under mild aqueous acidic conditions, preserving acid-sensitive functionalities like acetylated amines . This property is critical for synthesizing complex oligosaccharides with precise regioselectivity .

Q. What challenges arise in stereochemical control during glycosidic bond formation using this compound as a donor?

Stereochemical outcomes depend on the anomeric configuration (α/β) of the donor and the promoter system. For example, using 2,6-dimethylpyridinium perchlorate as a promoter in chlorobenzene at 140°C favors β-linkages in galactopyranosyl donors . Competing pathways (e.g., allyl group migration) must be monitored via H NMR to avoid side products .

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Discrepancies in physical properties (e.g., melting points between benzylidene and isopropylidene derivatives) arise from differences in crystal packing and hydrogen-bonding networks. Cross-validation using multiple techniques (e.g., differential scanning calorimetry and X-ray crystallography) is recommended. For spectral data, compare shifts in key protons (e.g., NH at δ ~5.6 ppm) across analogs to identify structural deviations .

Q. What methodologies enable the synthesis of glycan libraries using this compound?

The compound serves as a glycosyl donor in automated solid-phase synthesis or solution-phase iterative glycosylation. For example, it has been used to prepare chondroitin sulfate-like oligosaccharides via hydrogenolysis (Pd(OH)/H) to remove benzyl groups, followed by enzymatic sulfation . Glycosylation efficiency can be enhanced using thioglycoside derivatives (e.g., ethyl 1-thio-β-D-glycopyranosides), which improve donor stability and reactivity .

Methodological Considerations

Q. How to optimize reaction yields in large-scale syntheses?

- Use excess benzyl bromide (3.5 equiv) and barium oxide in DMF for efficient O-benzylation .

- For glycosylations, maintain anhydrous conditions and high-purity promoters (e.g., silver triflate) to minimize side reactions.

Q. What strategies mitigate competing side reactions during deprotection?

- Selective Deprotection : Use BF-etherate to remove isopropylidene without affecting acetyl or benzyl groups .

- Monitoring : Track reaction progress via TLC (silica gel, UV/charring detection) to halt reactions before over-hydrolysis occurs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.